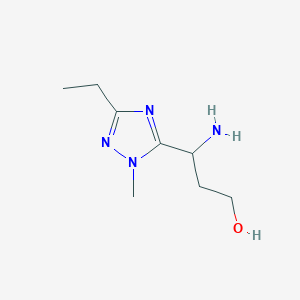![molecular formula C8H13ClF3N B13468216 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic organic compound known for its unique structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclic azabicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is commonly used in various fields of scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with trifluoromethyl-containing reagents. One common method includes the reaction of DABCO with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Catalytic Reactions: The compound can act as a catalyst in certain organic reactions, such as the Baylis-Hillman reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Catalytic Reactions: The compound can be used in catalytic amounts in the presence of substrates like aldehydes and unsaturated ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The trifluoromethyl group enhances its reactivity by stabilizing transition states and intermediates. Additionally, the bicyclic structure provides rigidity and stability, making it an effective catalyst and reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound without the trifluoromethyl group, commonly used as a base and catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with similar reactivity but different structural features.
Tropane: A bicyclic compound with a nitrogen atom, used in medicinal chemistry.
Uniqueness
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in scientific research and industrial processes.
Properties
Molecular Formula |
C8H13ClF3N |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-7;/h6,12H,1-5H2;1H |
InChI Key |
YLAWJRNVBKMWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
![7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B13468164.png)
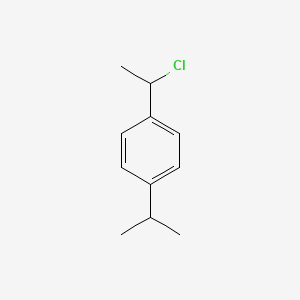
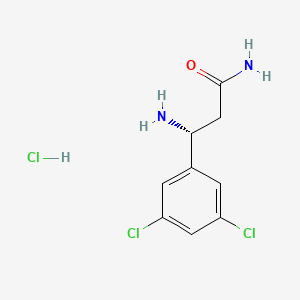

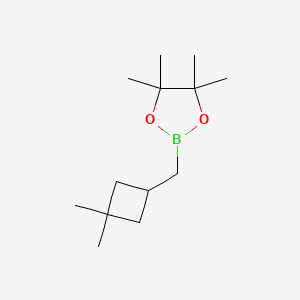
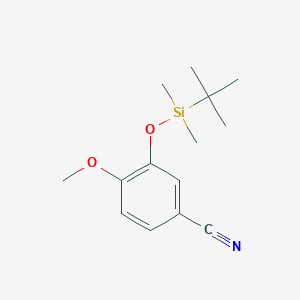
![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)
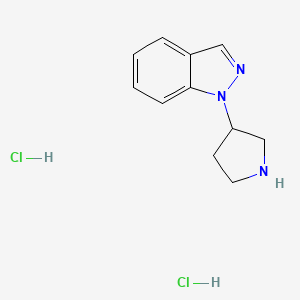


![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
